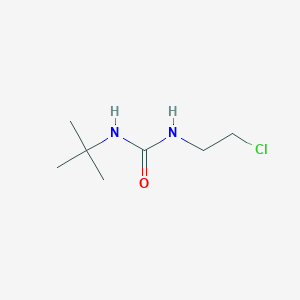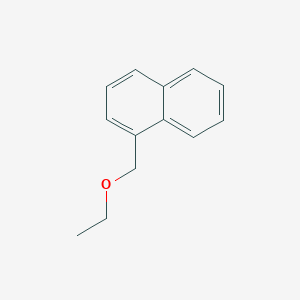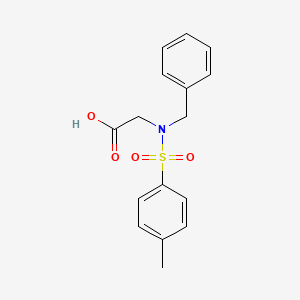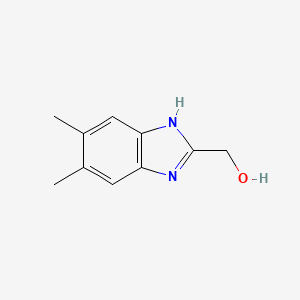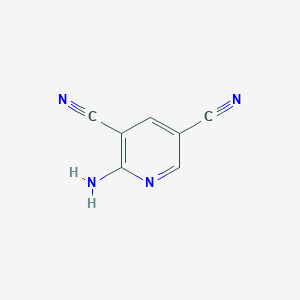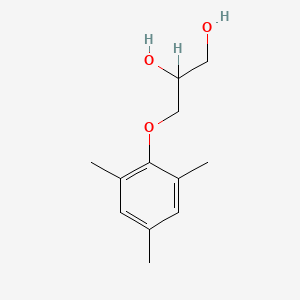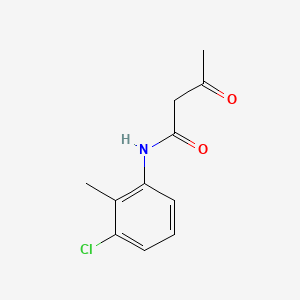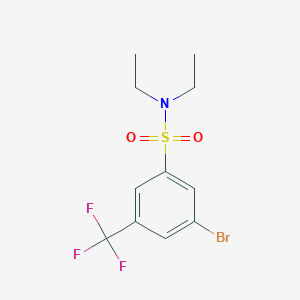
3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their various applications in medicinal chemistry. Sulfonamides have been used as antibacterial drugs for decades and are also explored for their potential in treating other diseases, such as malaria. The presence of a trifluoromethyl group and a bromo substituent in the compound suggests that it may have unique chemical and physical properties that could be beneficial for drug development .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves the reaction of benzenesulfonamide with various reagents. For instance, the synthesis of N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides was achieved using a rational approach, yielding compounds with potential antimalarial activity . Similarly, the reaction of benzenesulfonamide with camphene in the presence of N-bromosuccinimide led to the formation of a new bicyclic sulfonamide derivative . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often elucidated using various spectroscopic techniques such as IR, NMR, and MS, along with X-ray diffraction analysis. For example, the structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was confirmed using these methods, and density functional theory (DFT) calculations were consistent with the experimental data . The molecular structure of the compound "3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide" would likely be analyzed similarly to understand its conformation and electronic properties.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents. The reaction of N-(2-bromophenylmethylphenyl)benzenesulfonamide with electron-rich alkenes resulted in the formation of quinoline derivatives . The chemical behavior of these adducts was reported, indicating the reactivity of the bromo and sulfonamide groups. The compound may also participate in similar reactions, which could be useful for further functionalization or for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be inferred from spectroscopic data and DFT studies. For instance, the vibrational frequencies of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide were analyzed to reveal some of its physicochemical properties . The electrostatic potential and frontier molecular orbitals calculated by DFT provide insights into the reactivity and stability of the molecule. The physical and chemical properties of "3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide" would likely be characterized in a similar manner to understand its potential applications.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photosensitizing Applications
Photodynamic Therapy for Cancer : A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivatives. This compound demonstrated excellent properties as a photosensitizer, particularly for Type II mechanisms in photodynamic therapy, potentially useful for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Photocatalytic Applications : Öncül, Öztürk, and Pişkin (2021) synthesized and characterized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. This compound showed potential for photocatalytic applications due to its photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
Synthetic Methodology
- Bromoamidation of Unactivated Olefins : Yu, Chen, Cheng, and Yeung (2015) developed a catalyst-free and metal-free method for the bromoamidation of unactivated olefins using 4-(Trifluoromethyl)benzenesulfonamide. This methodology is applicable to both cyclic and aliphatic olefins (Yu et al., 2015).
Structural and Physicochemical Properties
- Structural Characterization : Deng, Liao, Tan, and Liu (2021) synthesized 3-bromo-N-(3-fluorophenyl)benzenesulfonamide and analyzed its structure using various spectroscopic methods. They employed Density Functional Theory (DFT) for further analysis, revealing important physicochemical properties of the compound (Deng, Liao, Tan, & Liu, 2021).
Bioactivity and Therapeutic Applications
- Anti-Inflammatory and Antimicrobial Agents : Bekhit, Ashour, Abdel Ghany, Bekhit, and Baraka (2008) synthesized a series of pyrazolyl benzenesulfonamide derivatives with anti-inflammatory and antimicrobial properties. Some compounds surpassed the activity of indomethacin in bioassays (Bekhit et al., 2008).
Organometallic Synthesis
- Organometallic Synthesis : Porwisiak and Schlosser (1996) reported the selective preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, demonstrating its utility in various synthetically useful organometallic reactions (Porwisiak & Schlosser, 1996).
Propiedades
IUPAC Name |
3-bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO2S/c1-3-16(4-2)19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMCPKZHSCXYIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650509 |
Source


|
| Record name | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
951885-25-9 |
Source


|
| Record name | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)


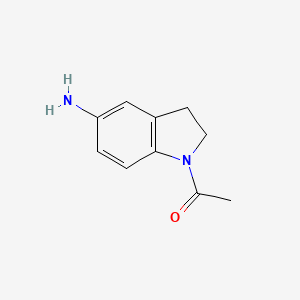
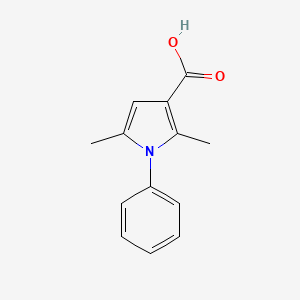
![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)
